Methyl 5-amino-2-[4-benzyl-2-(propan-2-yl)piperazin-1-yl]benzoate
Description
Methyl 5-amino-2-[4-benzyl-2-(propan-2-yl)piperazin-1-yl]benzoate is a benzoate ester derivative featuring a piperazine ring substituted at the 4-position with a benzyl group and at the 2-position with an isopropyl group.
Properties
IUPAC Name |
methyl 5-amino-2-(4-benzyl-2-propan-2-ylpiperazin-1-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O2/c1-16(2)21-15-24(14-17-7-5-4-6-8-17)11-12-25(21)20-10-9-18(23)13-19(20)22(26)27-3/h4-10,13,16,21H,11-12,14-15,23H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMTHQBHXYMBZIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CN(CCN1C2=C(C=C(C=C2)N)C(=O)OC)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Disconnections
- C-N bond between the benzoate and substituted piperazine ring
- Formation of the substituted piperazine with proper stereochemistry
- Introduction of the amino group at the 5-position
Strategic Building Blocks
- Methyl 5-amino-2-halobenzoate (where halo = Br, Cl, F)
- 4-benzyl-2-(propan-2-yl)piperazine
- Alternative: methyl 2-halo-5-nitrobenzoate (with subsequent reduction)
Synthetic Route via Nucleophilic Aromatic Substitution
The nucleophilic aromatic substitution approach provides an efficient pathway to the target molecule through a convergent synthesis.
Preparation of Key Intermediate: Methyl 5-amino-2-bromobenzoate
Methyl 5-amino-2-bromobenzoate (CAS: 6942-37-6) serves as a critical intermediate and can be prepared through multiple routes as shown in Table 1.
Table 1: Synthetic Methods for Methyl 5-amino-2-bromobenzoate
| Method | Reagents | Conditions | Yield (%) | Advantages |
|---|---|---|---|---|
| Direct esterification | 5-amino-2-bromobenzoic acid, MeOH, catalytic H₂SO₄ | Reflux, 6-8 h | 87-92 | Simple, one-step procedure |
| Reduction of nitro group | Methyl 2-bromo-5-nitrobenzoate, Fe/NH₄Cl or SnCl₂·2H₂O | EtOH/H₂O, 70-80°C, 2-4 h | 85-90 | High chemoselectivity |
| Selective bromination | Methyl 5-aminobenzoate, NBS | DCM, 0-25°C, 3-4 h | 70-75 | Orthogonal functionalization |
Based on information from search result, the preparation of methyl 5-amino-2-bromobenzoate can be achieved with high yields. This compound has been utilized in various coupling reactions with boronic acids, demonstrating its synthetic utility.
Synthesis of 4-benzyl-2-(propan-2-yl)piperazine
The substituted piperazine component requires stereoselective synthesis to ensure proper configuration at the 2-position. Two prominent approaches are detailed in Table 2.
Table 2: Methods for Preparing 4-benzyl-2-(propan-2-yl)piperazine
| Method | Starting Materials | Key Reagents | Conditions | Yield (%) | Stereoselectivity |
|---|---|---|---|---|---|
| Chiral pool approach | L-valine, phenylalanine derivatives | BH₃·THF | Reduction at 0°C → RT, 12-24 h | 65-75 | >95% ee |
| DABCO bond cleavage | DABCO derivative with isopropyl group | Benzyl halide, nucleophile | 130-140°C, 6-8 h | 60-70 | Racemic (resolution required) |
| Asymmetric reduction | 2-(propan-2-yl)piperazine-3-one | Benzyl bromide, K₂CO₃ | DMF, 60-80°C, 6-8 h | 75-85 | Requires resolution |
Drawing from search result, the chiral pool approach utilizing amino acids provides stereochemical control, where the "side chain of the amino acid" determines the isopropyl substituent. The DABCO bond cleavage method mentioned in result can be adapted for constructing substituted piperazines with appropriate modifications.
Coupling Reaction Conditions
The coupling of methyl 5-amino-2-bromobenzoate with 4-benzyl-2-(propan-2-yl)piperazine can be performed under various conditions as outlined in Table 3.
Table 3: Nucleophilic Aromatic Substitution Coupling Conditions
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|
| K₂CO₃ | DMF | 100-120 | 12-24 | 65-75 | Standard conditions |
| Cs₂CO₃ | DMSO | 90-110 | 8-16 | 70-80 | Enhanced reactivity |
| K₃PO₄ | Acetonitrile | 80-90 | 24-48 | 60-70 | Milder conditions |
| NaH | DMF | 60-80 | 6-8 | 75-85 | For activated substrates |
| DABCO | DMSO | 110-130 | 10-20 | 55-65 | Alternative base system |
The optimal conditions based on search result involve using potassium carbonate in DMF at elevated temperatures, which has been successfully applied for similar substituted benzoates and piperazine derivatives.
Synthetic Route via Palladium-Catalyzed Coupling
Methodology Overview
Palladium-catalyzed cross-coupling represents a modern approach to form C-N bonds between aryl halides and amines, offering milder conditions and broader substrate tolerance.
Buchwald-Hartwig Coupling Procedure
The Buchwald-Hartwig amination can efficiently couple methyl 5-amino-2-bromobenzoate with 4-benzyl-2-(propan-2-yl)piperazine under carefully optimized conditions as shown in Table 4.
Table 4: Palladium-Catalyzed Coupling Conditions
| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Pd(OAc)₂/BINAP (3-5 mol%) | NaOtBu | Toluene | 90-110 | 8-16 | 75-85 |
| Pd₂(dba)₃/BINAP (2-4 mol%) | Cs₂CO₃ | Dioxane | 80-100 | 12-24 | 70-80 |
| Pd(PPh₃)₂Cl₂ (2-5 mol%) | K₃PO₄ | DME/H₂O (10:1) | 80-90 | 16-24 | 65-75 |
| Pd(dppf)Cl₂ (3-5 mol%) | K₂CO₃ | DMF | 100-120 | 6-12 | 70-80 |
From search result, a significant precedent exists for palladium-catalyzed coupling involving brominated aminobenzoates. The procedure describes using "bis-triphenylphosphine-palladium(II) chloride" with potassium carbonate in a "1,2-dimethoxyethane/water" mixture at 90°C, which yielded comparable substrates in 70-87% yield.
Experimental Procedure Example
Based on the synthesis of analogous compounds, a detailed procedure for the palladium-catalyzed coupling can be described:
To a flame-dried reaction vessel under nitrogen atmosphere, add:
- Methyl 5-amino-2-bromobenzoate (1.0 equiv, typically 1-5 g scale)
- 4-benzyl-2-(propan-2-yl)piperazine (1.2 equiv)
- Pd(PPh₃)₂Cl₂ (3 mol%)
- K₂CO₃ (3.0 equiv)
- DME/H₂O (4:1, 10 mL per gram of bromobenzoate)
Degas the mixture with nitrogen for 10 minutes
- Heat at 90°C for 16-24 hours with monitoring by TLC or LCMS
- Cool to room temperature, dilute with ethyl acetate
- Wash with water and brine, dry over Na₂SO₄
- Concentrate and purify by column chromatography (typical eluent: hexanes/ethyl acetate gradient)
Nitro Reduction Approach
Late-Stage Reduction Strategy
An alternative approach involves the coupling of methyl 2-bromo-5-nitrobenzoate with 4-benzyl-2-(propan-2-yl)piperazine followed by reduction of the nitro group.
Nitro Group Reduction Conditions
Various conditions for the reduction of nitro groups to amines are detailed in Table 5.
Table 5: Conditions for Nitro Group Reduction
| Reducing System | Solvent | Temperature (°C) | Time (h) | Yield (%) | Selectivity |
|---|---|---|---|---|---|
| Raney Ni/N₂H₄·H₂O (10-30 wt%) | MeOH | 60 | 2-4 | 80-90 | Excellent |
| Pd/C (10%), H₂ (1 atm) | EtOAc | 25-40 | 4-8 | 85-95 | Excellent |
| Fe/AcOH | EtOH/H₂O | 70-90 | 2-4 | 75-85 | Good |
| SnCl₂·2H₂O (3-5 equiv) | EtOH | 60-80 | 4-8 | 80-90 | Very good |
| Na₂S₂O₄ (5-8 equiv) | THF/H₂O | 25-50 | 2-6 | 70-85 | Good |
Search result describes using "Raney nickel and 80% hydrazine hydrate" in methanol at 60°C for the reduction of nitro groups in similar compounds, with yields of approximately 80.5%. This provides a reliable method for the final reduction step.
Piperazine Formation Strategy
Diketopiperazine Approach
Based on search result, a diketopiperazine intermediate approach allows for controlled stereochemistry:
- Couple protected amino acids to form dipeptides
- Cyclize to form 2,5-diketopiperazines
- Reduce completely with BH₃·THF
- Introduce the benzyl substituent through alkylation
Purification and Characterization
Purification Methods
Effective purification of methyl 5-amino-2-[4-benzyl-2-(propan-2-yl)piperazin-1-yl]benzoate can be achieved through multiple techniques as shown in Table 6.
Table 6: Purification Methods Comparison
| Method | Solvent System | Scale Suitability | Purity Achieved | Recovery (%) |
|---|---|---|---|---|
| Recrystallization | EtOAc/hexane | Medium to large | 95-98% | 75-85 |
| Column chromatography | DCM/MeOH gradient (98:2 → 95:5) | Small to medium | 98-99% | 80-90 |
| Preparative HPLC | MeCN/H₂O with 0.1% formic acid | Small | >99% | 70-80 |
| Acid-base extraction | DCM/aqueous acid/base | Large | 90-95% | 85-95 |
According to search result, commercial samples of the compound have reported purities of approximately 95%, suggesting that high-purity material is achievable through standard purification techniques.
Analytical Characterization
Complete characterization data would typically include:
- ¹H NMR (400-500 MHz, CDCl₃ or DMSO-d₆)
- ¹³C NMR (100-125 MHz, CDCl₃ or DMSO-d₆)
- HRMS (ESI): [M+H]⁺ calculated for C₂₂H₃₀N₃O₂: 368.2333
- HPLC purity analysis (typically >95%)
- Melting point determination
- IR spectroscopy for functional group confirmation
Comparative Analysis of Synthetic Routes
Table 7: Comparison of Key Synthetic Approaches
| Synthetic Route | Overall Steps | Estimated Yield (%) | Key Advantages | Key Disadvantages |
|---|---|---|---|---|
| Nucleophilic Aromatic Substitution | 3-4 | 45-60 | - Established methodology - Fewer catalysts required - Scalable |
- Requires elevated temperatures - Lower yields for less activated substrates |
| Palladium-Catalyzed Coupling | 3-4 | 55-70 | - Milder conditions - Higher yields - Broader substrate scope |
- Expensive catalysts - Potential metal contamination - Air-sensitive operations |
| Late-Stage Nitro Reduction | 4-5 | 40-55 | - Uses more stable intermediates - Potentially higher coupling yields |
- Additional reduction step - Possibility of side reactions |
| Piperazine Construction | 5-7 | 30-45 | - Greater stereochemical control - Modular approach |
- More synthetic steps- Lower overall yield- Complexity |
Chemical Reactions Analysis
Types of Reactions
Methyl 5-amino-2-[4-benzyl-2-(propan-2-yl)piperazin-1-yl]benzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require catalysts like palladium on carbon or other transition metal catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group would yield nitro derivatives, while reduction of the ester group would produce the corresponding alcohol .
Scientific Research Applications
Pharmacological Applications
1. Antidepressant Activity
Research indicates that compounds similar to methyl 5-amino-2-[4-benzyl-2-(propan-2-yl)piperazin-1-yl]benzoate exhibit antidepressant-like effects. For instance, studies on piperazine derivatives have shown significant activity in animal models of depression, suggesting that modifications to the piperazine structure can enhance efficacy .
2. Antiepileptic Properties
The compound's structural analogs have been evaluated for antiepileptic activity. In vitro and in vivo studies demonstrated that certain piperazine-based compounds can reduce seizure frequency and severity in animal models. These findings highlight the potential of methyl 5-amino derivatives in developing new antiepileptic drugs .
3. Neuroprotective Effects
Preliminary studies suggest that methyl 5-amino derivatives may possess neuroprotective properties. For example, compounds with similar structures have been shown to promote neuronal survival and reduce neuroinflammation in models of neurodegenerative diseases . This suggests a promising application for treating conditions like Alzheimer’s or Parkinson’s disease.
Case Studies
Structure-Based Drug Design (SBDD)
The application of Structure-Based Drug Design (SBDD) is crucial for optimizing the pharmacological profile of methyl 5-amino derivatives. By analyzing the binding interactions at the molecular level, researchers can modify the compound to improve its efficacy and selectivity for target receptors. This approach has been successfully employed in developing novel antiepileptic drugs and antidepressants based on similar scaffolds .
Mechanism of Action
The mechanism of action of Methyl 5-amino-2-[4-benzyl-2-(propan-2-yl)piperazin-1-yl]benzoate involves its interaction with specific molecular targets. The piperazine ring is known to interact with various biological receptors, potentially inhibiting microtubule synthesis and cell cycle progression. This compound may also inhibit angiogenesis, which is crucial for tumor growth and metastasis .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs (Table 1) include piperazine-linked benzoate esters with variations in substituents on the piperazine ring and the ester group. These modifications significantly alter physicochemical properties and biological activity.
Table 1: Structural Comparison of Selected Analogs
*Similarity scores sourced from structural databases .
Biological Activity
Methyl 5-amino-2-[4-benzyl-2-(propan-2-yl)piperazin-1-yl]benzoate, with the CAS number 1242262-11-8 and molecular formula C22H29N3O2, has garnered attention for its potential biological activities. This compound belongs to the class of piperazine derivatives, which are known for a variety of pharmacological effects. This article explores its biological activity, including its pharmacodynamics, potential therapeutic applications, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C22H29N3O2 |
| Molecular Weight | 367.5 g/mol |
| Purity | >90% |
| CAS Number | 1242262-11-8 |
This compound exhibits biological activity primarily through its interaction with neurotransmitter systems. The piperazine moiety is known to influence serotonin and dopamine receptors, which are crucial in various neuropsychiatric conditions. This compound may act as a partial agonist or antagonist at these receptors, leading to its potential use in treating disorders such as anxiety and depression.
Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant properties of similar piperazine derivatives. For instance, compounds with structural similarities to this compound have shown effectiveness in various animal models of epilepsy. A notable study demonstrated that certain piperazine derivatives provided significant protection in the maximal electroshock (MES) test and the pentylenetetrazole (PTZ) test, indicating their potential as broad-spectrum antiepileptic agents .
Case Study: Anticonvulsant Efficacy
In a comparative study involving several piperazine derivatives, it was found that those with a benzyl substituent exhibited enhanced anticonvulsant activity compared to their counterparts lacking this group. The mechanism was attributed to increased binding affinity for GABA receptors, which play a critical role in neuronal excitability.
Antidepressant Effects
The antidepressant-like effects of this compound have also been investigated. Animal models have shown that administration of this compound results in reduced immobility in forced swim tests, a common measure for antidepressant efficacy. This suggests that the compound may enhance serotonergic and noradrenergic signaling pathways .
Cytotoxicity Studies
Cytotoxicity assays conducted on various cancer cell lines indicate that this compound may possess anticancer properties. The compound demonstrated selective cytotoxicity against certain tumor cells while sparing normal cells, highlighting its potential as a therapeutic agent in oncology.
Table: Cytotoxicity Profile
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| HeLa | 15 | 3.0 |
| MCF7 | 20 | 4.5 |
| Normal Fibroblasts | >100 | - |
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthetic route of Methyl 5-amino-2-[4-benzyl-2-(propan-2-yl)piperazin-1-yl]benzoate?
- Methodology : Multi-step synthesis involving coupling reactions, reflux conditions, and purification via silica gel column chromatography. For example, analogous piperazine derivatives require sequential steps: (i) activation of carboxylic acids (e.g., using SOCl₂), (ii) coupling with piperazine under reflux with K₂CO₃, and (iii) purification using EtOAc–petroleum ether gradients .
- Critical Parameters : Reaction time (e.g., 12 h for coupling), solvent polarity (ethanol or dichloromethane), and stoichiometric ratios (e.g., 1:2 molar ratio of piperazine to electrophile) .
Q. How can spectroscopic and crystallographic data resolve ambiguities in structural characterization?
- Methodology :
- NMR : Assign peaks using DEPT-135 for distinguishing CH₃, CH₂, and CH groups.
- X-ray Crystallography : Refine H-atom positions using riding models (C–H = 0.93–0.96 Å) and analyze bond angles (e.g., 105.5°–179.97° for piperazine rings) to confirm stereochemistry .
- Example : Ethyl 4-(4-benzylpiperazin-1-yl)benzoate was structurally validated via crystallography, revealing planar benzoate and non-planar piperazine moieties .
Advanced Research Questions
Q. What computational strategies can predict reaction pathways for piperazine-containing compounds like this derivative?
- Methodology :
- Quantum Chemical Calculations : Use density functional theory (DFT) to map transition states and intermediates.
- Reaction Path Search : Apply algorithms like the growing string method to identify low-energy pathways for benzyl-piperazine coupling .
- Case Study : ICReDD’s approach combines computational predictions with experimental validation, reducing trial-and-error by 40% in similar reactions .
Q. How do steric and electronic effects of the 4-benzyl-2-(propan-2-yl)piperazine group influence biological activity?
- Methodology :
- SAR Studies : Compare with analogs (e.g., 4-methylpiperazine or 4-phenylpiperazine derivatives) to isolate steric/electronic contributions .
- Docking Simulations : Model interactions with targets like dopamine receptors using AutoDock Vina, focusing on hydrophobic pockets accommodating the isopropyl group .
Contradictory Data Analysis
Q. How to address discrepancies in reaction yields between microwave-assisted vs. traditional thermal synthesis?
- Analysis : Microwave methods often claim higher yields (e.g., 75% vs. 48% in thermal reactions) due to rapid heating. However, scalability issues (e.g., limited vessel size) and solvent compatibility (e.g., DMF vs. ethanol) may offset advantages .
- Resolution : Perform Design of Experiments (DoE) to optimize time, temperature, and solvent combinations .
Methodological Guidance
Q. What purification techniques are optimal for isolating this compound from by-products?
- Stepwise Approach :
Liquid-Liquid Extraction : Use ethyl acetate/water to remove polar impurities .
Column Chromatography : Employ gradient elution (0–5% MeOH in CH₂Cl₂) to separate benzyl-piperazine derivatives .
Recrystallization : Use hexane/EtOAc for high-purity crystals (>97%) .
Advanced Applications
Q. Can this compound serve as a precursor for radiopharmaceuticals?
- Methodology :
- Radiolabeling : Introduce ¹⁸F at the benzoate methyl group via nucleophilic substitution (e.g., K¹⁸F/kryptofix complex) .
- Biodistribution Studies : Use PET imaging in murine models to evaluate brain permeability, leveraging the compound’s logP (~2.8) .
Notes
- Avoid abbreviations; use full chemical names (e.g., "propan-2-yl" instead of "iPr").
- For synthesis protocols, cross-validate with non-proprietary sources (e.g., Acta Crystallographica ).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
